molecular formula C15H13ClN2O3 B2790830 2-chloro-5-nitro-N-(2-phenylethyl)benzamide CAS No. 19007-50-2

2-chloro-5-nitro-N-(2-phenylethyl)benzamide

Cat. No.: B2790830
CAS No.: 19007-50-2
M. Wt: 304.73
InChI Key: AFOSFVQWSKDXJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The subsequent step involves the reaction of the nitrated product with 2-phenylethylamine in the presence of a suitable catalyst, such as triethylamine, to form the final compound .

Industrial Production Methods

Industrial production of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and a suitable base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-chloro-5-amino-N-(2-phenylethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-5-nitro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-14-7-6-12(18(20)21)10-13(14)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOSFVQWSKDXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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